molecular formula C22H22N4O4S B4941590 Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate

Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate

Cat. No.: B4941590
M. Wt: 438.5 g/mol
InChI Key: IOHAJHOLZLUMJM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron homeostasis in cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer cells, which have a higher iron requirement compared to normal cells .

Comparison with Similar Compounds

Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate can be compared to other triazino-benzoxazepine derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-3-28-18(27)13-29-17-12-8-6-10-15(17)20-23-16-11-7-5-9-14(16)19-21(30-20)24-22(26-25-19)31-4-2/h5-12,20,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAJHOLZLUMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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